15-Hydroxy Lubiprostone

概要

説明

13,14-ジヒドロ-16,16-ジフルオロプロスタグランジンE1は、プロスタグランジンE1の合成アナログです。プロスタグランジンは、動物において様々なホルモン様効果を持つ生理活性脂質化合物のグループです。 この特定のアナログは、2つの電子吸引性フッ素原子を組み込むことで、親化合物の安定性とバイオアベイラビリティを高めるように設計されており、これにより加水分解による分解に抵抗性を示します .

2. 製法

13,14-ジヒドロ-16,16-ジフルオロプロスタグランジンE1の合成は、ジホモ-γ-リノレン酸から始まり、いくつかの段階を踏みます。重要な段階は以下の通りです。

シクロオキシゲナーゼによる代謝: この段階で、ジホモ-γ-リノレン酸はプロスタグランジンE1に変換されます。

水素化: 13,14二重結合が還元され、13,14-ジヒドロプロスタグランジンE1が生成されます。

フッ素化: 16,16位にフッ素原子を導入して、13,14-ジヒドロ-16,16-ジフルオロプロスタグランジンE1が生成されます

工業的な生産方法は、通常、同様の段階を踏んだ大規模合成によって行われ、収量と純度を最適化しています。温度、圧力、溶媒選択などの反応条件は、目的の生成物を高い効率で得られるように慎重に制御されます。

準備方法

The synthesis of 13,14-dihydro-16,16-difluoro Prostaglandin E1 involves several steps, starting from dihomo-γ-linolenic acid. The key steps include:

Cyclooxygenase-mediated metabolism: This step converts dihomo-γ-linolenic acid into Prostaglandin E1.

Hydrogenation: The 13,14-double bond is reduced to form 13,14-dihydro Prostaglandin E1.

Fluorination: Introduction of fluorine atoms at the 16,16-positions to form 13,14-dihydro-16,16-difluoro Prostaglandin E1

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained with high efficiency.

化学反応の分析

Chemical Reactions of 15-Hydroxy Lubiprostone

This compound participates in various chemical reactions typical of alcohols and ethers. These include:

-

Esterification : It can react with carboxylic acids to form esters, which may modify its solubility and absorption characteristics.

-

Oxidation : Although specific oxidation reactions are not detailed, the compound's hydroxyl group makes it susceptible to oxidation under appropriate conditions.

-

Other Reactions : Given its structure, it may also undergo reactions such as hydrolysis or condensation reactions, though these are not explicitly documented.

These reactions can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure the desired products are obtained without significant side reactions.

Analytical Methods for this compound

Analytical methods play a crucial role in assessing the purity and stability of this compound. High-performance liquid chromatography (HPLC) is commonly used for this purpose. Additionally, advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for precise quantification in human plasma, addressing challenges like low detection levels and complex matrix interferences .

Data Table: Analytical Methods for this compound

| Analytical Method | Purpose | Description |

|---|---|---|

| HPLC | Purity and Stability Assessment | Utilizes high-pressure pumps to force the sample through a column, separating components based on their interactions with the stationary phase. |

| LC-MS/MS | Quantification in Plasma | Combines the separation capabilities of HPLC with the mass analysis capabilities of MS/MS, allowing for precise quantification in complex biological matrices. |

Metabolic Pathway and Pharmacokinetics

Lubiprostone, the parent compound of this compound, is rapidly metabolized in the gastrointestinal tract. The primary metabolic pathway involves reduction at the 15-position and other oxidative processes, but not through the cytochrome P450 system . this compound is a key metabolite used as an indicator for bioequivalence studies due to its role in reflecting the pharmacokinetic profile of Lubiprostone .

Data Table: Metabolic Pathway of Lubiprostone

| Metabolic Process | Location | Description |

|---|---|---|

| 15-Position Reduction | Gastrointestinal Tract | Involves the reduction of the carbonyl group at the 15-position. |

| α-Chain β-Oxidation | Gastrointestinal Tract | Involves the breakdown of the fatty acid chain. |

| ω-Chain ω-Oxidation | Gastrointestinal Tract | Involves oxidation at the terminal end of the fatty acid chain. |

科学的研究の応用

Pharmacological Properties and Mechanism of Action

15-Hydroxy Lubiprostone acts by activating ClC-2 chloride channels located on the intestinal epithelium. This activation leads to increased chloride ion secretion into the lumen, followed by sodium and water influx, which softens stool and enhances intestinal motility .

Treatment of Constipation Disorders

- Chronic Idiopathic Constipation (CIC) : Clinical trials have demonstrated that Lubiprostone significantly improves bowel movement frequency in patients with CIC. The efficacy of this compound as a bioactive metabolite suggests it may contribute to these therapeutic effects .

- Opioid-Induced Constipation (OIC) : In patients using opioids for chronic pain management, Lubiprostone has been shown to alleviate symptoms of OIC effectively. Studies indicate that it enhances SBMs compared to placebo treatments .

- Irritable Bowel Syndrome with Constipation (IBS-C) : Lubiprostone is also indicated for IBS-C in women over 18 years. Its mechanism of action supports improved gastrointestinal function in these patients .

Pharmacokinetic Studies

The pharmacokinetics of this compound have been investigated through advanced bioanalytical methods such as LC-MS/MS. These studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound under various conditions .

- Bioequivalence Studies : The FDA recommends measuring this compound levels for bioequivalence assessments of Lubiprostone formulations due to its rapid metabolism and low systemic exposure after oral administration .

Case Study: Efficacy in Pediatric Patients

A study involving children with functional constipation found that Lubiprostone was well-tolerated and effective in increasing bowel movement frequency. However, improvements in abdominal pain were not statistically significant, highlighting the need for further research on its use in pediatric populations .

Pharmacokinetic Study in Healthy Volunteers

A recent pharmacokinetic study conducted on healthy Chinese volunteers assessed the effects of food on the metabolism of this compound. Results indicated that food intake influenced the bioavailability of this metabolite, which is crucial for optimizing therapeutic regimens .

Challenges and Future Directions

Despite its promising applications, challenges remain in the clinical use of this compound. These include:

- Detection Sensitivity : The low plasma concentrations of this compound necessitate highly sensitive detection methods to ensure accurate pharmacokinetic profiling .

- Adverse Effects : Common side effects associated with Lubiprostone include nausea, diarrhea, and abdominal discomfort. Understanding the safety profile of this compound is essential for its clinical application .

作用機序

13,14-ジヒドロ-16,16-ジフルオロプロスタグランジンE1の作用機序は、細胞表面の特定の受容体との相互作用を伴います。プロスタグランジン受容体に結合することで血小板凝集を阻害し、サイクリックAMP(cAMP)レベルの上昇につながります。これにより、血小板の活性化と凝集が阻害されます。 さらに、同様の受容体媒介経路を通じて血管平滑筋細胞を弛緩させることにより、血管拡張を促進します .

類似化合物との比較

13,14-ジヒドロ-16,16-ジフルオロプロスタグランジンE1は、フッ素原子を組み込んでいるため、安定性とバイオアベイラビリティが向上している点が特徴です。類似の化合物には、以下のものがあります。

プロスタグランジンE1: 親化合物であり、類似の生物活性を持っていますが、安定性が劣ります。

13,14-ジヒドロプロスタグランジンE1: プロスタグランジンE1の代謝産物であり、同等の効力を持ちますが、フッ素原子を含みません。

13,14-ジヒドロ-15(R,S)-ヒドロキシ-16,16-ジフルオロプロスタグランジンE1-d4: 質量分析法における内部標準として使用される同位体標識アナログ

生物活性

15-Hydroxy Lubiprostone is a significant metabolite of Lubiprostone, a drug primarily used to treat chronic idiopathic constipation (CIC) and opioid-induced constipation. As a derivative of prostaglandin E1, Lubiprostone acts as a chloride channel activator, specifically targeting ClC-2 channels in the gastrointestinal tract. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

This compound exerts its biological effects by activating ClC-2 chloride channels located on the apical membrane of intestinal epithelial cells. This activation leads to:

- Chloride Ion Efflux : Chloride ions are secreted into the intestinal lumen.

- Sodium Ion Movement : To maintain electrochemical neutrality, sodium ions follow passively through paracellular pathways.

- Water Secretion : The influx of sodium creates an osmotic gradient that draws water into the intestinal lumen, enhancing fluid secretion and promoting bowel movements .

This mechanism effectively increases intestinal motility and alleviates symptoms associated with constipation.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Low Systemic Availability : After oral administration of Lubiprostone, systemic concentrations are minimal, with peak plasma levels occurring approximately 1.14 hours post-dose .

- Rapid Metabolism : Lubiprostone is extensively metabolized to this compound via carbonyl reduction and subsequent oxidation processes mediated by carbonyl reductase, not the cytochrome P450 system .

- Half-Life : The half-life of this compound is approximately 0.9 to 1.4 hours .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of Lubiprostone in treating CIC, with findings relevant to its metabolite:

- Improvement in Bowel Movements : A study involving 248 patients showed that those treated with Lubiprostone experienced significant increases in spontaneous bowel movements (SBMs) per week compared to placebo (55% vs. 33.1% responders) .

- Symptom Relief : Patients reported reductions in constipation severity, abdominal discomfort, and bloating after treatment with Lubiprostone over a period of up to 48 weeks .

Table 1: Summary of Clinical Findings on Lubiprostone

Safety Profile

The safety profile of Lubiprostone and its metabolite has been assessed in various studies:

- Adverse Effects : Common adverse effects include nausea (31.7%), diarrhea (9.7%), and abdominal pain (5.2%). Serious adverse events were rare and not significantly different from placebo groups .

- Long-term Tolerance : Patients generally tolerated long-term treatment well, with no significant electrolyte imbalances reported during studies .

Case Studies

In a multicenter trial assessing the long-term effects of Lubiprostone:

特性

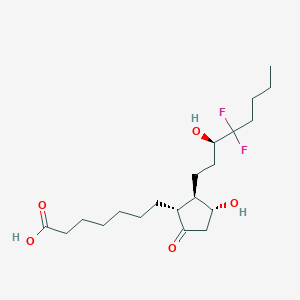

IUPAC Name |

7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVYHTHOCKTJCO-JOCBIADPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC([C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。